molecular formula C18H17N8NaO7S3 B1668364 CEFTRIAXONE SODIUM CAS No. 74578-69-1

CEFTRIAXONE SODIUM

Cat. No.: B1668364
CAS No.: 74578-69-1
M. Wt: 576.6 g/mol
InChI Key: YOBPSXOHCHDCMU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ceftriaxone is synthesized through a multi-step process that involves the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the correct formation of the desired chemical structure .

Industrial Production Methods

Industrial production of ceftriaxone involves large-scale fermentation processes to produce the 7-ACA core, followed by chemical modifications to introduce the necessary side chains. The final product is then purified through crystallization and filtration techniques to obtain a sterile, injectable form of the antibiotic .

Chemical Reactions Analysis

Degradation Mechanisms

Ceftriaxone sodium undergoes degradation via hydrolysis, oxidation, and electrochemical pathways:

Hydrolytic Degradation

  • Acidic Conditions : 11% degradation after 24 hours (0.1M HCl, 25°C), forming des-cephalosporin products .

  • Alkaline Conditions : Stable at pH 7.4 but degrades rapidly above pH 9 via β-lactam ring opening .

Electrochemical Degradation

Cyclic voltammetry studies in sodium halide solutions reveal:

  • With Cl⁻/Br⁻ : Complete degradation in 10–30 minutes via reaction with electrogenerated hypohalous acids (HOCl, HOBr) .

  • With I⁻ : Instantaneous interaction forming I<sub>3</sub>⁻ complexes, altering the cephalosporin core .

Oxidative Degradation

  • H<sub>2</sub>O<sub>2</sub> : 7.95% degradation in 6 hours, producing sulfoxide derivatives .

Stability Under Storage Conditions

Stability varies significantly with hydration state and temperature:

Table 2: Stability Across Storage Conditions

ConditionWater ContentDegradation RateKey Observation
−20°C<2.4% w/w0.2%/dayStable for 76 days (≥95% potency)
+8°C3.5% w/w0.8%/dayColor darkens (A<sub>450 nm</sub> ↑ 0.15)
25°C>5% w/w2.1%/dayRapid β-lactam hydrolysis; 15% loss in 7 days

Dehydration studies show seven distinct water-binding sites in the sesquaterhydrate structure, with two near the C-3 triazine side chain influencing stability .

Metal Ion Interactions

This compound forms insoluble complexes with divalent cations:

Table 3: Metal Interaction Outcomes

Metal IonResultMechanism
Ca²⁺PrecipitationChelation via carboxylate and β-lactam oxygen
Cu²⁺Blue complex (λ<sub>max</sub> 3427 cm⁻¹)Coordination with amidic carbonyl groups
Fe³⁺OxidationAccelerates degradation to sulfoxide derivatives

These interactions necessitate caution in IV formulations with calcium-containing solutions .

Photolytic and Thermal Degradation

  • UV Light : 5% degradation after 48 hours (λ = 254 nm), forming cis-trans isomers .

  • Dry Heat (100°C) : 8% degradation in 6 hours via triazine ring decomposition .

Scientific Research Applications

Clinical Applications

Ceftriaxone sodium is indicated for the treatment of several infections, including:

  • Lower Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
  • Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and other common skin flora.
  • Urinary Tract Infections : Used for uncomplicated infections typically caused by Escherichia coli and Klebsiella species.
  • Gonorrhea : Recommended for treating uncomplicated gonococcal infections.
  • Pelvic Inflammatory Disease : Administered to manage infections in female reproductive organs.
  • Meningitis : Utilized for its ability to penetrate the blood-brain barrier, treating bacterial meningitis effectively.
  • Sepsis : Employed as part of empiric therapy in suspected cases of sepsis until specific pathogens are identified.

Table 1: Summary of Clinical Applications

Infection TypeCommon PathogensDosage Form
Lower Respiratory Tract InfectionsStreptococcus pneumoniae, H. influenzaeInjection (1g/2g)
Skin and Soft Tissue InfectionsStaphylococcus aureus, E. coliInjection (1g/2g)
Urinary Tract InfectionsE. coli, Klebsiella spp.Injection (1g/2g)
GonorrheaNeisseria gonorrhoeaeInjection (250mg)
Pelvic Inflammatory DiseaseMixed floraInjection (1g/2g)
MeningitisVarious meningococciInjection (2g)
SepsisMultiple Gram-negative organismsInjection (1g/2g)

Pharmacokinetics

Ceftriaxone exhibits favorable pharmacokinetic properties, including:

  • High Bioavailability : Administered intravenously or intramuscularly, achieving high serum concentrations.
  • Long Half-Life : Allows for once or twice daily dosing, improving patient compliance.
  • Distribution : Rapidly distributes into various body tissues and fluids, including cerebrospinal fluid.

Case Studies

  • Meningitis Treatment : A study published in the Journal of Clinical Microbiology reported successful treatment outcomes in patients with bacterial meningitis using ceftriaxone. The study highlighted the drug's ability to achieve therapeutic concentrations in cerebrospinal fluid, crucial for effective treatment .
  • Sepsis Management : Research conducted at a major hospital indicated that ceftriaxone, when used as part of a combination therapy for sepsis, significantly reduced mortality rates compared to monotherapy with other antibiotics .
  • Pelvic Inflammatory Disease : A clinical trial demonstrated that ceftriaxone administered alongside doxycycline resulted in improved outcomes for women diagnosed with pelvic inflammatory disease, showcasing its efficacy against polymicrobial infections .

Resistance Patterns

While ceftriaxone is effective against many pathogens, resistance has been observed, particularly among certain strains of Enterobacter. Continuous surveillance and susceptibility testing are essential to guide appropriate use and mitigate resistance development.

Table 2: Resistance Patterns

PathogenResistance Rate (%)Implications
Enterobacter spp.20-30%Consider alternative therapies
Klebsiella pneumoniae10-15%Monitor susceptibility closely
Neisseria gonorrhoeaeIncreasingNeed for combination therapy

Biological Activity

Ceftriaxone sodium is a broad-spectrum cephalosporin antibiotic widely used in clinical settings for the treatment of various bacterial infections. Its biological activity is primarily characterized by its bactericidal properties, mechanism of action, pharmacokinetics, and clinical implications, including adverse effects and resistance patterns.

Ceftriaxone exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located in the bacterial cell membrane, disrupting the synthesis of mucopeptides essential for cell wall integrity. This binding leads to the formation of defective cell walls, resulting in bacterial lysis and death. Ceftriaxone is particularly effective against a range of gram-positive and gram-negative bacteria due to its stability against various beta-lactamases, including penicillinases and cephalosporinases .

In Vitro Activity

Ceftriaxone demonstrates significant in vitro activity against numerous pathogens:

  • Gram-positive bacteria : Effective against Streptococcus pneumoniae and Staphylococcus aureus.
  • Gram-negative bacteria : High efficacy against Enterobacteriaceae, with limited activity against Pseudomonas aeruginosa and Acinetobacter species .
  • Anaerobic bacteria : Exhibits activity against certain anaerobes, although its primary use is for aerobic infections .

The following table summarizes the spectrum of activity:

Bacterial Group Activity
Gram-positive cocciEffective
Gram-negative bacilliHigh efficacy
AnaerobesModerate efficacy
Pseudomonas aeruginosaMinimal activity

Pharmacokinetics

Ceftriaxone is administered parenterally (intravenously or intramuscularly), as it has poor oral bioavailability (<1%). It achieves high plasma concentrations rapidly, with a half-life ranging from 5.8 to 8.7 hours depending on dosage . The drug is approximately 95% bound to plasma proteins at lower concentrations, decreasing at higher concentrations. Ceftriaxone also crosses the blood-brain barrier and is excreted primarily through the kidneys .

Clinical Efficacy

Ceftriaxone has been evaluated in numerous clinical studies:

  • A study comparing ceftriaxone with sodium penicillin G for severe leptospirosis showed no significant difference in outcomes between the two treatments, indicating ceftriaxone's effectiveness in serious infections .
  • In a cohort of 55 patients with various infections, ceftriaxone achieved an overall clinical cure rate of 93% .

Adverse Effects and Case Studies

Despite its efficacy, ceftriaxone can cause several adverse effects:

  • Pseudolithiasis : A notable case study reported a 54-year-old female who developed gallbladder stones after ceftriaxone treatment for an upper respiratory infection. The condition resolved six weeks after discontinuation of the drug, highlighting the importance of monitoring for this potential side effect .
  • Agranulocytosis : Another case involved a patient who developed agranulocytosis during treatment with ceftriaxone but recovered after changing medications .

Resistance Patterns

Resistance to ceftriaxone can occur through several mechanisms:

  • Hydrolysis by beta-lactamases.
  • Alterations in PBPs that reduce drug binding.
  • Decreased permeability of bacterial cell walls .

Q & A

Basic Research Questions

Q. How can researchers evaluate the antimicrobial efficacy of ceftriaxone sodium against resistant bacterial strains?

Approach: Use standardized minimum inhibitory concentration (MIC) assays to quantify efficacy against β-lactamase-producing pathogens. Compare results with non-resistant strains to assess resistance mechanisms. Genomic analysis of bacterial isolates (e.g., bla gene detection) can identify resistance markers . For in vivo models, employ neutropenic murine thigh infection studies to correlate pharmacokinetic/pharmacodynamic (PK/PD) indices with efficacy .

Q. What methodologies are recommended for assessing the stability of this compound in varying storage conditions?

Approach: Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to quantify degradation products under controlled temperature (e.g., 25°C, 40°C) and humidity (e.g., 60% RH). Monitor parameters like pH, color change, and particulate formation. Cross-validate with mass spectrometry (LC-MS) for structural integrity analysis .

Q. How should researchers design experiments to compare therapeutic equivalence between this compound formulations?

Approach: Perform in vitro dissolution testing per USP guidelines, using biorelevant media (e.g., simulated intestinal fluid). Pair with in vivo bioavailability studies in animal models, measuring plasma concentration-time profiles. Statistical equivalence testing (e.g., two one-sided t-tests) ensures bioequivalence margins are met .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s solubility data when complexed with divalent cations?

Approach: Use isothermal titration calorimetry (ITC) to quantify binding affinities between ceftriaxone and cations (e.g., Ca²⁺, Mg²⁺). Computational modeling (e.g., molecular dynamics simulations) can predict solvation free energy changes, validated by experimental cyclic voltammetry data (see Table 6 in ). Control ionic strength and pH to mimic physiological conditions .

Q. How can researchers resolve discrepancies in pharmacokinetic models of this compound in pediatric versus geriatric populations?

Approach: Develop population PK models using nonlinear mixed-effects modeling (NONMEM) with covariates like renal function (eGFR) and serum albumin levels. Compare drug clearance rates across age groups using sparse sampling in clinical trials. Validate with Bayesian forecasting to adjust dosing regimens .

Q. What advanced techniques elucidate this compound’s impact on gut microbiota in long-term therapy?

Approach: Perform 16S rRNA sequencing of fecal samples from longitudinal cohort studies. Integrate metabolomics (e.g., LC-MS) to identify shifts in short-chain fatty acids. Use in vitro gut-on-a-chip models to simulate mucosal interactions and antibiotic persistence mechanisms .

Q. Methodological Guidance for Research Design

Q. How to optimize experimental designs for studying this compound’s synergy with other antibiotics?

Approach: Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For time-kill studies, use log-reduction analysis over 24 hours. Synergy is defined as ≥2-log10 CFU/mL reduction compared to individual agents. Include negative controls to rule out solvent interference .

Q. What statistical frameworks are robust for analyzing contradictory clinical trial outcomes involving this compound?

Approach: Use meta-analysis with random-effects models to account for heterogeneity across studies. Sensitivity analyses (e.g., leave-one-out) identify outlier datasets. Bayesian hierarchical models can quantify uncertainty in efficacy estimates, especially for rare adverse events .

Properties

Key on ui mechanism of action

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death.

CAS No.

74578-69-1

Molecular Formula

C18H17N8NaO7S3

Molecular Weight

576.6 g/mol

IUPAC Name

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/q;+1/p-1

InChI Key

YOBPSXOHCHDCMU-UHFFFAOYSA-M

SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na].[Na]

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

Appearance

White to light yellow solid powder.

Color/Form

Fluffy white powder
White crystalline powde

melting_point

155 °C
> 155 °C

Key on ui other cas no.

113852-37-2
149394-66-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

104376-79-6 (di-hydrochloride salt)
74578-69-1 (di-hydrochloride salt, hemiheptahydrate)

shelf_life

It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit.

solubility

1.05e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac

Origin of Product

United States

Retrosynthesis Analysis

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